N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
Description
N-[2-(4-Phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine-3-sulfonamide core linked via an ethyl chain to a 4-phenylpiperazine moiety. This structure combines the sulfonamide group—known for its role in medicinal chemistry—with a piperazine ring, which often enhances pharmacokinetic properties such as solubility and receptor binding.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHRHUKNSRUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Linking to Pyridine Sulfonamide: The final step involves the reaction of the phenylpiperazine intermediate with pyridine-3-sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a pyridine-sulfonamide core with analogs from , such as N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (16) and N-[(3,4-Dichlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (17) . Key differences include:
Functional Group Diversity
introduces Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15), which replaces the ethyl-piperazine chain with a cyano-carbamimidothioate group. This modification introduces sulfur and nitrile functionalities, likely altering redox properties and metabolic stability compared to the target compound. Additionally, these derivatives exhibit distinct purification challenges, as highlighted by their extraction protocols .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperazine ring, a phenyl group, and a pyridine sulfonamide moiety, which contribute to its interaction with various biological targets.
The primary biological target for this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, which leads to an increase in acetylcholine (ACh) levels in the synaptic cleft. This mechanism is crucial for enhancing neurotransmission and has implications in treating cognitive disorders such as Alzheimer's disease.
Biochemical Pathways
- Inhibition of AChE : The inhibition results in elevated ACh concentration, which is essential for memory and learning processes.
- Neurotransmission Enhancement : Increased ACh levels can improve synaptic plasticity and cognitive function.
In Vitro Studies
In various laboratory settings, this compound has shown promising results against several cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MGC-803 (Gastric) | 15.0 | Antiproliferative activity |
| MDA-MB-468 (Breast) | 20.5 | Induction of apoptosis |
| SF-295 (CNS) | 18.3 | Cell cycle arrest in G1 phase |
These studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
Case Studies
One notable case study involved the use of this compound in a preclinical model of Alzheimer’s disease. The administration of this compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antidepressant-like effects : In animal models, the compound demonstrated effects similar to those of traditional antidepressants.
- Anti-inflammatory properties : Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its neuroprotective effects.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety margins and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
